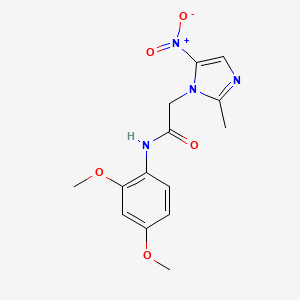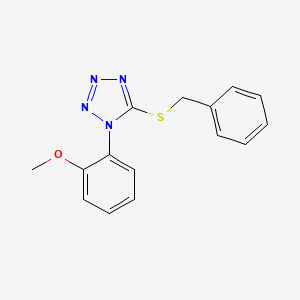
N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, also known as DMAPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DMAPA is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis.
作用機序
N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream substrates, which leads to the inhibition of various cellular processes. N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to be a selective inhibitor of GSK-3β, as it does not inhibit other kinases that share a similar ATP-binding site.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to have various biochemical and physiological effects in cellular and animal models. In cellular models, N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and promote the differentiation of stem cells. In animal models, N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to improve cognitive function in Alzheimer's disease models, improve glucose tolerance in diabetic models, and reduce tumor growth in cancer models.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its selectivity for GSK-3β. This allows researchers to specifically study the effects of GSK-3β inhibition without affecting other kinases. However, one limitation of using N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the use of N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in scientific research. One direction is the development of more potent and selective GSK-3β inhibitors based on the structure of N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. Another direction is the investigation of the potential therapeutic effects of N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in other diseases such as Parkinson's disease, Huntington's disease, and bipolar disorder. Additionally, the use of N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
合成法
N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can be synthesized by reacting 2,4-dimethoxybenzaldehyde with 2-methyl-5-nitroimidazole in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with chloroacetyl chloride in the presence of triethylamine to yield N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. The overall yield of this synthesis method is around 60%.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been used in various scientific research studies due to its ability to inhibit GSK-3β. GSK-3β is a key regulator of many cellular processes, and its dysregulation has been implicated in various diseases such as Alzheimer's disease, diabetes, and cancer. By inhibiting GSK-3β, N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to have potential therapeutic effects in these diseases.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-9-15-7-14(18(20)21)17(9)8-13(19)16-11-5-4-10(22-2)6-12(11)23-3/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHFRQXKWNYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethoxy-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)
![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)

![methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5768223.png)
![{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)
![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)
![N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B5768264.png)

![methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5768296.png)
![2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5768304.png)
![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)